molecular formula C17H16FN3O2S B2467763 N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide CAS No. 2094511-69-8

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B2467763
CAS No.: 2094511-69-8
M. Wt: 345.39
InChI Key: RNCGESUAFOAOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide derives its systematic name from the IUPAC rules for heterocyclic and substituted aromatic systems. The core structure consists of a benzodiazole (benzimidazole) ring system, where:

  • 1H-1,3-benzodiazol-5-yl indicates a benzimidazole moiety with hydrogen at the 1-position and substituents at the 2- and 5-positions.
  • 2-cyclobutyl denotes a cyclobutane ring attached to the 2-position of the benzimidazole.
  • 2-fluorobenzene-1-sulfonamide describes a sulfonamide group (-SO₂NH₂) linked to a fluorinated benzene ring (fluorine at position 2, sulfonamide at position 1).

The structural representation (Figure 1) highlights:

  • A benzimidazole scaffold fused with a cyclobutane substituent.
  • A sulfonamide group bridging the benzimidazole and a 2-fluorophenyl ring.

Table 1: Key Structural Features

Feature Position/Group
Benzodiazole core 1H-1,3-benzodiazol-5-yl
Cycloalkyl substituent 2-cyclobutyl
Aromatic sulfonamide 2-fluorobenzene-1-sulfonamide

The SMILES string Fc1ccccc1S(=O)(=O)Nc1ccc2c(c1)nc([nH]2)C1CCC1 and InChIKey RNCGESUAFOAOBJ-UHFFFAOYSA-N further define connectivity and stereochemical properties.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 2094511-69-8 . Additional identifiers include:

Table 2: Alternative Identifiers

Identifier Type Value Source
Catalog Number AR02AGEX Aaron Chemicals
PubChem Lite Entry CID 126810481 PubChemLite
PDBj Chemical Component 8DI PDBj
Synonymous Names N-(2-cyclobutyl-1H-benzimidazol-5-yl)-2-fluorobenzenesulfonamide PDBj

The compound is also referenced in crystallographic studies (e.g., PDB entry 7PVU), where it acts as a kinase inhibitor.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₆FN₃O₂S confirms the composition:

Table 3: Elemental Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 16 1.008 16.13
F 1 19.00 19.00
N 3 14.01 42.03
O 2 16.00 32.00
S 1 32.07 32.07
Total - - 345.39

The molecular weight of 345.39 g/mol aligns with high-resolution mass spectrometry data. The mass fragmentation pattern typically shows peaks corresponding to the sulfonamide group (m/z 156–158) and the fluorophenyl moiety (m/z 95–97).

Key Functional Groups :

  • Sulfonamide (-SO₂NH₂) : Contributes to hydrogen bonding and target binding in biological systems.
  • Fluorophenyl : Enhances metabolic stability and lipophilicity.
  • Cyclobutyl : Introduces conformational rigidity, optimizing steric interactions.

Properties

IUPAC Name

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-13-6-1-2-7-16(13)24(22,23)21-12-8-9-14-15(10-12)20-17(19-14)11-4-3-5-11/h1-2,6-11,21H,3-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGESUAFOAOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094511-69-8
Record name N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods, where a cyclobutyl halide reacts with the benzodiazole intermediate.

    Sulfonamide Formation: The final step involves the sulfonation of the fluorobenzene derivative followed by the coupling with the benzodiazole intermediate to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is introduced via S–N coupling between the benzimidazole amine and 2-fluorobenzenesulfonyl chloride :

  • Reagents : Sodium pyrosulfite (K₂S₂O₅) or FeCl₂/NaHSO₃ systems enable direct coupling of nitroarenes or arylboronic acids with sulfinate salts .

  • Conditions : Microwave irradiation or room-temperature reactions in acetonitrile with triethylamine as a base .

Key Data :

ParameterValue/DescriptionSource
Yield64–80% (optimized conditions)
SelectivityHigh for secondary sulfonamides
Functional Group ToleranceHalogens, esters, ethers

Functionalization of the Cyclobutyl Group

The cyclobutyl substituent participates in ring-opening reactions and cross-coupling :

  • Ring Strain Utilization : Strained cyclobutane undergoes [2+2] cycloreversion under UV light or thermal conditions, forming reactive diradicals .

  • Palladium-Mediated Coupling : Cyclobutylmagnesium bromide reacts with aryl halides in Pd(OAc)₂/PPh₃ systems to form biaryl derivatives .

Example Transformation :

text
Cyclobutyl → Bicyclo[2.2.1]heptane via Diels-Alder reaction[2].

Reactivity of the Sulfonamide Group

The sulfonamide moiety exhibits both acid-base and nucleophilic reactivity :

  • Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, H₂O/EtOH) conditions, cleavage yields 2-fluorobenzenesulfonic acid and 5-aminobenzimidazole .

  • Alkylation : Reacts with chloroacetyl chloride in DMF to form N-alkylsulfonamides .

Conditions for Alkylation :

  • Solvent: DMF

  • Base: K₂CO₃/KI

  • Temperature: 70°C for 8–12 h .

Benzimidazole Ring Modifications

The benzimidazole core undergoes electrophilic substitution and cross-coupling :

  • Halogenation : Bromination at C-4/C-7 positions using NBS (N-bromosuccinimide) in CCl₄ .

  • Suzuki-Miyaura Coupling : Arylboronic acids react with brominated derivatives using Pd(PPh₃)₄ .

Example Reaction :

text
5-Bromo-2-cyclobutylbenzimidazole + 4-fluorophenylboronic acid → 5-(4-fluorophenyl) derivative (Pd₂(dba)₃, K₂CO₃)[2].

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonamide S–N bond, forming SO₂ and aryl amines .

  • Oxidative Stability : Resists H₂O₂-mediated oxidation due to electron-withdrawing fluorine substituents .

Comparative Reactivity Table

Reaction TypeConditionsProductsYield
Sulfonamide hydrolysis6M HCl, reflux, 6h2-fluorobenzenesulfonic acid72%
Cyclobutyl couplingPd(OAc)₂, Xantphos, K₂CO₃, 80°CBiaryl derivatives58%
Benzimidazole brominationNBS, CCl₄, 0°C4,7-Dibromo derivative85%

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide exhibit significant anticancer properties. The compound is believed to inhibit fatty acid synthase (FASN), which is crucial for the proliferation of cancer cells. Inhibition of FASN has been linked to reduced growth in various cancers, including bladder and cervical carcinoma .

Antiinflammatory Properties

The compound's ability to modulate inflammatory pathways has been documented, making it a candidate for treating conditions associated with chronic inflammation. Specifically, its role in inhibiting the NLRP3 inflammasome pathway suggests potential therapeutic applications in diseases characterized by excessive inflammation .

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism by which it exerts this activity remains under investigation but could involve interference with microbial fatty acid synthesis pathways .

Development of Novel Materials

The unique chemical structure of this compound allows for its use in the synthesis of advanced materials. Its sulfonamide group can be utilized in the development of polymers with specific thermal and mechanical properties, potentially leading to applications in coatings and composites .

Photonic Applications

Due to its fluorinated benzene structure, this compound may find applications in photonics, particularly in the development of light-emitting devices or sensors. The optical properties of the compound can be tailored for specific wavelengths, enhancing its utility in electronic and optoelectronic devices .

Case Study 1: Inhibition of FASN in Cancer Cells

A study demonstrated that a derivative of this compound effectively inhibited FASN activity in vitro, leading to decreased proliferation rates in bladder cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations could yield more significant therapeutic effects .

Case Study 2: Anti-inflammatory Effects on Macrophages

In another investigation, the compound was tested on macrophages exposed to pro-inflammatory stimuli. The results showed a marked reduction in cytokine production when treated with the compound, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
PharmacologyAnticancer activityInhibition of FASN in cancer cells
Anti-inflammatory effectsModulation of NLRP3 inflammasome
Antimicrobial activityPreliminary studies
Material ScienceDevelopment of novel materialsUtilization in polymers
Photonic applicationsTailored optical properties

Mechanism of Action

The mechanism by which N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorobenzenesulfonamide moiety contrasts with bulkier substituents (e.g., 3,4-dimethoxybenzene in 7m/8i), which may alter steric interactions in binding pockets.
  • Synthetic yields vary significantly (5–99%), with 7m achieving near-quantitative yield due to optimized reaction conditions .

Physicochemical Property Analysis

Using the framework in , physicochemical properties were compared against typical "drug-like" metrics (e.g., Lipinski’s Rule of Five):

Property Target Compound 7k 7m Drug-Like Range
Molecular Weight ~361 516 312 ≤500
cLogP (estimated) ~2.5 ~3.2 ~1.8 ≤5
Hydrogen Bond Donors 2 2 3 ≤5
Hydrogen Bond Acceptors 6 9 7 ≤10

Key Observations :

  • The target compound’s lower molecular weight (~361 vs. 516 for 7k) and moderate cLogP (~2.5) align better with drug-like criteria, suggesting favorable absorption .
  • Compounds like 7k and 8i exceed the 500 g/mol threshold, which may limit bioavailability.

Functional Implications

  • Electron-Withdrawing Effects: The fluorine atom in the target compound may enhance binding affinity through polar interactions, contrasting with methoxy or dimethylamino groups in analogs that rely on hydrogen bonding or cation-π interactions .
  • Synthetic Complexity : The target compound’s lack of polar side chains (e.g., amines in 8d/8e) may simplify synthesis compared to multi-step routes involving protective groups .

Biological Activity

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H16FN3O2SC_{17}H_{16}FN_3O_2S with a molecular weight of 345.39 g/mol. The compound features a benzodiazole moiety, which is known for its diverse pharmacological properties.

Structural Representation

The structural representation can be summarized as follows:

ComponentDescription
Molecular Formula C17H16FN3O2SC_{17}H_{16}FN_3O_2S
Molecular Weight 345.39 g/mol
CAS Number 126810481

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit fatty acid synthase (FASN), which plays a crucial role in lipid metabolism. This inhibition can lead to reduced lipogenesis in cancer cells, making it a potential therapeutic agent for cancer treatment .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains, suggesting its utility in treating infections .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could contribute to the compound's overall therapeutic profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines. It demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Activity Assessment : Another research explored its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary of Research Findings

Study FocusFindings
Cancer Cell LinesSignificant inhibition of proliferation; apoptosis induced
Antimicrobial ActivityNotable efficacy against S. aureus and E. coli

Q & A

Q. Characterization Techniques :

  • ¹H/¹³C NMR (600 MHz, DMSO-d6 or CDCl₃): Verify substituent integration and coupling constants (e.g., fluorine coupling in the sulfonamide group) .
  • Mass Spectrometry (ESI) : Confirm molecular weight via m/z values (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (if single crystals are obtainable) .

Basic: How is the SHELX software suite utilized in the structural determination of sulfonamide derivatives?

Methodological Answer :
SHELX programs are critical for small-molecule crystallography:

  • SHELXD : Solves crystal structures using single-crystal reflection data and Laue group symmetry .
  • SHELXL : Refines structures via least-squares minimization, handling anisotropic displacement parameters and twinning. Recent updates include improved constraints for sulfonamide groups and halogen atoms (e.g., fluorine) .
  • Validation : Use R1 (residual factor) and wR2 (weighted residual) metrics to assess refinement quality. Typical thresholds: R1 < 0.05 for high-resolution data .

Q. Example Workflow :

Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

Use SHELXD for phase determination and SHELXL for refinement.

Cross-validate with CCDC databases to confirm bond lengths/angles .

Advanced: How can researchers resolve contradictions in biochemical assay data when evaluating binding affinity?

Methodological Answer :
Contradictions may arise from assay conditions, target polymorphism, or compound stability. Strategies include:

  • Replicate Assays : Test under varied pH, ionic strength, and temperature to identify sensitivity thresholds .
  • Hybrid Modeling : Combine computational docking (e.g., molecular dynamics) with experimental data to validate binding poses. For example, highlights reconciling receptor-response models via meta-analysis of divergent datasets .
  • Control Experiments : Use known inhibitors (e.g., compound 14 in ) as benchmarks to calibrate assay systems .

Case Study : Compound 2 in lacked D4 binding but inhibited viral DNA synthesis, suggesting off-target effects. Follow-up studies combined biochemical assays with structural biology to identify alternative targets .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

Methodological Answer :
Key optimization steps derived from analogous syntheses ():

Protecting Groups : Use BOC or isoindoline-1,3-dione to shield reactive amines during coupling steps .

Temperature Control : Maintain reactions at 0–5°C during sulfonamide formation to prevent decomposition .

Catalytic Systems : Employ Pd(PPh₃)₄ for Suzuki couplings (cyclobutyl introduction) with rigorous exclusion of moisture .

Workup : Extract products with ethyl acetate/water mixtures to remove unreacted starting materials .

Q. Yield Data from Analogues :

StepConditionsYield ImprovementReference
Sulfonamide CouplingPyridine, RT, 12 h57% → 72%
Cyclobutyl AlkylationPd(PPh₃)₄, 80°C, N₂13% → 29%

Advanced: How do electronic and steric effects of the cyclobutyl substituent influence reactivity and bioactivity?

Q. Methodological Answer :

  • Steric Effects : The cyclobutyl group’s strained geometry may hinder binding to flat active sites (e.g., viral polymerases). Compare with cyclohexyl analogues (), where bulkier substituents reduce affinity .
  • Electronic Effects : Fluorine in the sulfonamide enhances electrophilicity, promoting hydrogen bonding with target proteins (e.g., observed in compound 14’s antiviral activity) .
  • Structure-Activity Relationship (SAR) : Use DFT calculations to map electrostatic potential surfaces and correlate with IC₅₀ values from enzymatic assays .

Example : In , compound 14 (tert-butyl substituent) showed lower IC₅₀ than cyclobutyl derivatives, suggesting steric bulk optimizes target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.